

what is the mechanism of action of ML-097

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Compound of Interest

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An In-depth Technical Guide to the Mechanism of Action of MET-097

Introduction

MET-097 is an investigational, ultra-long-acting, fully biased agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] Developed by Metsera, this peptide-based therapeutic is currently in Phase II clinical trials for the treatment of obesity and type 2 diabetes mellitus.[1] Early clinical data suggests potent efficacy in weight reduction with a favorable safety and tolerability profile.[3] This document provides a comprehensive overview of the mechanism of action of MET-097, supported by available clinical trial data and experimental protocols.

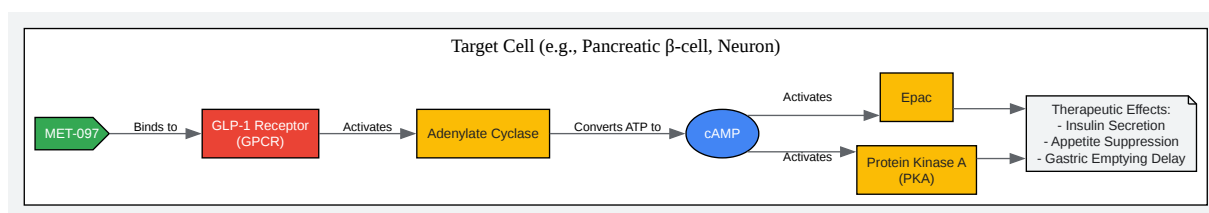
Core Mechanism of Action: GLP-1 Receptor Agonism

The primary mechanism of action of MET-097 is its function as a glucagon-like peptide-1 (GLP-1) receptor agonist.[1] GLP-1 is an incretin hormone secreted from the gastrointestinal tract in response to nutrient intake. It plays a crucial role in glucose homeostasis and appetite regulation through its interaction with GLP-1 receptors expressed in various tissues, including pancreatic β -cells, the brain, and the gastrointestinal tract.

As a GLP-1 receptor agonist, MET-097 mimics the action of endogenous GLP-1, leading to a cascade of downstream physiological effects that contribute to its therapeutic efficacy in metabolic disorders.

Signaling Pathway

The binding of MET-097 to the GLP-1 receptor, a G-protein coupled receptor (GPCR), is believed to activate the canonical $G_{\alpha s}$ signaling pathway. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). These downstream effectors mediate the various cellular responses to GLP-1 receptor activation. The term "fully biased" suggests that MET-097 may preferentially activate certain downstream signaling pathways over others, potentially contributing to its specific efficacy and safety profile.[1][2]



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Figure 1: Simplified GLP-1 Receptor Signaling Pathway.

Pharmacodynamics and Therapeutic Effects

The agonistic activity of MET-097 at the GLP-1 receptor manifests in several key physiological effects that are beneficial for the treatment of obesity and type 2 diabetes:

- **Glucose-Dependent Insulin Secretion:** By stimulating GLP-1 receptors on pancreatic β -cells, MET-097 enhances the secretion of insulin in response to elevated blood glucose levels. This glucose-dependent action minimizes the risk of hypoglycemia.
- **Suppression of Glucagon Secretion:** MET-097 is expected to suppress the release of glucagon from pancreatic α -cells, which in turn reduces hepatic glucose production.
- **Delayed Gastric Emptying:** Activation of GLP-1 receptors in the gastrointestinal tract slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.

- **Appetite Regulation and Weight Loss:** MET-097 acts on GLP-1 receptors in the hypothalamus and other brain regions involved in appetite control, leading to increased satiety and reduced food intake. This is a primary driver of the weight loss observed in clinical trials.^[3]

Pharmacokinetics

MET-097 is characterized as an "ultra-long-acting" GLP-1 receptor agonist.^{[1][2]} This is supported by its pharmacokinetic profile, which indicates a prolonged duration of action.

Pharmacokinetic Parameter	Value	Source
Preliminary Half-life	15–16 days	^[2]
Mean Time to Peak Concentration	Approximately 18 days	^[2]
Accumulation Ratio (after 5 weekly doses)	Approximately 3	^[2]

Clinical Efficacy and Safety Data

Clinical trials have provided quantitative data on the efficacy and safety of MET-097.

Phase I Clinical Trial Results

A Phase I trial in healthy, non-diabetic adults with overweight or obesity demonstrated significant weight loss.^[3]

Dosage	Mean Body Weight Change from Baseline	Time Point
1.2 mg weekly (for 5 weeks)	-7.5%	Day 36

Notably, these results were achieved without a dose titration period, which is often required for other GLP-1 receptor agonists to manage gastrointestinal side effects.^[3] The reported adverse events were generally mild.^[3]

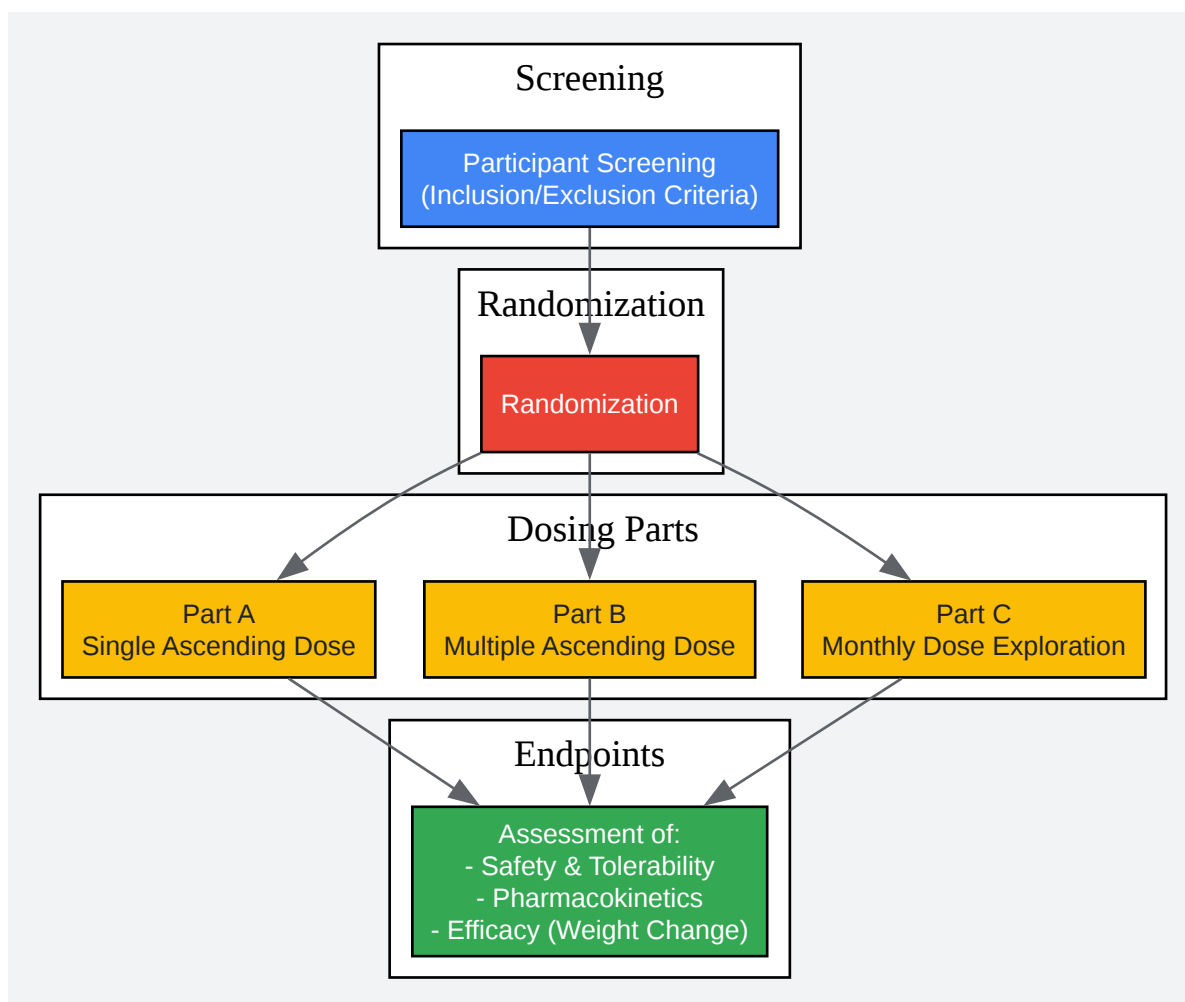
Experimental Protocols

The following outlines the methodologies employed in the clinical evaluation of MET-097, as derived from publicly available clinical trial information.

Phase I Clinical Trial (NCT06857617)

This study was designed to assess the safety, tolerability, pharmacokinetics, and efficacy of MET-097 in adults with overweight or obesity.^[4]

- Study Design: The trial consisted of three parts:
 - Part A (Single Ascending Dose - SAD): Participants received a single dose of MET-097 or placebo.
 - Part B (Multiple Ascending Dose - MAD): Participants received five once-weekly doses of MET-097 or placebo.
 - Part C (Monthly Dosing Exploration): Participants received once-weekly doses for 12 weeks, followed by a single higher dose to evaluate the potential for once-monthly administration.^[4]
- Key Inclusion Criteria:
 - Body Mass Index (BMI) $\geq 27.0 \text{ kg/m}^2$
 - Estimated glomerular filtration rate (eGFR) $\geq 90 \text{ mL/min}$
- Key Exclusion Criteria:
 - Diagnosis of type 1 or type 2 diabetes
 - Clinically significant ECG abnormalities
 - Personal or family history of medullary thyroid cancer or multiple endocrine neoplasia type 2



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Figure 2: Phase I Clinical Trial Workflow for MET-097.

Phase IIb Clinical Trial (VESPER-3 - NCT06973720)

This ongoing study is designed to evaluate the efficacy and safety of once-monthly MET-097 in adults with obesity or overweight without type 2 diabetes.[5]

- Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
- Treatment Protocol:
 - Initial 12-week treatment period with once-weekly MET-097 (with or without titration) or placebo.
 - Transition to a four-fold higher monthly dose for a total of 13 monthly doses.

- Primary Endpoint: Percent change from baseline in body weight at Week 28.[5][6]
- Key Inclusion Criteria:
 - BMI \geq 30.0 kg/m² OR
 - BMI \geq 27.0 kg/m² to < 30.0 kg/m² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).
 - Stable body weight within 3 months prior to screening.

Conclusion

MET-097 is a promising therapeutic candidate for obesity and type 2 diabetes, acting as a fully biased, ultra-long-acting GLP-1 receptor agonist. Its mechanism of action is centered on mimicking the effects of the endogenous incretin hormone GLP-1, leading to improved glucose control and significant weight loss. The long half-life of MET-097 supports the potential for less frequent dosing, which could improve patient adherence. Early clinical data indicates strong efficacy and a favorable safety profile, positioning MET-097 as a potentially important future treatment option in the management of metabolic diseases. Further data from ongoing Phase IIb trials will be crucial in fully elucidating its clinical utility.

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